molecular formula C9H13NO2 B13641507 3-Amino-6-tert-butyl-2H-pyran-2-one CAS No. 913623-98-0

3-Amino-6-tert-butyl-2H-pyran-2-one

Cat. No.: B13641507
CAS No.: 913623-98-0
M. Wt: 167.20 g/mol
InChI Key: GWKDEGOITYVQJC-UHFFFAOYSA-N
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Description

3-Amino-6-tert-butyl-2H-pyran-2-one is a heterocyclic compound that features a six-membered ring containing both oxygen and nitrogen atoms. This compound is part of the pyran family, which is known for its diverse biological and pharmaceutical properties. The presence of the amino group and the tert-butyl group in its structure makes it a unique and interesting compound for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-tert-butyl-2H-pyran-2-one can be achieved through multicomponent reactions (MCRs). One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are typically carried out under mild conditions, making them efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-tert-butyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyran derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

3-Amino-6-tert-butyl-2H-pyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-tert-butyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one: This compound shares a similar structure but contains a sulfur atom instead of an oxygen atom.

    5,6-Dihydro-2H-pyran-2-ones: These compounds have a similar pyran ring structure but lack the amino group and tert-butyl group.

Uniqueness

3-Amino-6-tert-butyl-2H-pyran-2-one is unique due to the presence of both the amino group and the tert-butyl group, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for various applications in scientific research and industry .

Properties

CAS No.

913623-98-0

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-amino-6-tert-butylpyran-2-one

InChI

InChI=1S/C9H13NO2/c1-9(2,3)7-5-4-6(10)8(11)12-7/h4-5H,10H2,1-3H3

InChI Key

GWKDEGOITYVQJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C(=O)O1)N

Origin of Product

United States

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